molecular formula C7H17NO2S B1388021 4-(Propane-2-sulfonyl)-butylamine CAS No. 1181589-24-1

4-(Propane-2-sulfonyl)-butylamine

Cat. No.: B1388021
CAS No.: 1181589-24-1
M. Wt: 179.28 g/mol
InChI Key: FZEVZUJOHPNFKL-UHFFFAOYSA-N
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Description

4-(Propane-2-sulfonyl)-butylamine is an organic compound that features a butylamine backbone with a propane-2-sulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propane-2-sulfonyl)-butylamine typically involves the reaction of 1,3-dichloro-4-nitropyridine with 2-(propane-2-sulfonyl)-phenylamine in the presence of chloroform. This reaction results in the displacement of the chlorine atom by the amine group, yielding the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Propane-2-sulfonyl)-butylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfonic acids, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Propane-2-sulfonyl)-butylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Propane-2-sulfonyl)-butylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propane-2-sulfonyl)-butylamine is unique due to its specific combination of a butylamine backbone with a propane-2-sulfonyl group. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-propan-2-ylsulfonylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S/c1-7(2)11(9,10)6-4-3-5-8/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEVZUJOHPNFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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